4-Aminofluorescein Diacetate
CAS No.:
Cat. No.: VC16484900
Molecular Formula: C24H17NO7
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H17NO7 |
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Molecular Weight | 431.4 g/mol |
IUPAC Name | (6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Standard InChI | InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3 |
Standard InChI Key | OJIRUUMPJJZGSG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
4-Aminofluorescein diacetate (C₂₄H₁₇NO₇) is derived from fluorescein through two modifications:
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Amino substitution at the 4-position of the xanthene ring, which alters electronic properties and fluorescence emission.
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Diacetate esterification at the carboxyl groups, enhancing cell membrane permeability.
The amino group increases the molecule’s polarity compared to non-substituted fluorescein diacetate, potentially affecting its solubility and intracellular retention .
Synthetic Pathways
While no direct synthesis protocols for 4-aminofluorescein diacetate are documented, methods for analogous compounds suggest a multi-step approach:
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Nitration: Introduce a nitro group at the 4-position of fluorescein using mixed acid (HNO₃/H₂SO₄) .
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Reduction: Convert the nitro group to an amino group via catalytic hydrogenation or sodium sulfide treatment .
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Acetylation: Protect carboxyl groups with acetic anhydride to form diacetate esters .
A critical challenge is separating positional isomers (e.g., 4- vs. 5-amino) during purification. Techniques like column chromatography or recrystallization from benzene/ethanol mixtures are employed for isomer separation .
Physicochemical Properties
Physical Properties
Property | Value | Source Analog |
---|---|---|
Molecular Weight | 431.40 g/mol | Calculated |
Melting Point | 195–198°C (estimated) | |
Solubility | DMSO, ethanol, chloroform | |
λₑₓ/λₑₘ | 490/514 nm (post-hydrolysis) |
The amino group’s electron-donating effect shifts fluorescence emission toward longer wavelengths compared to fluorescein diacetate (λₑₘ ≈ 517 nm) .
Spectral Characteristics
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Extinction Coefficient: ~86,000 M⁻¹cm⁻¹ at 490 nm in alkaline conditions .
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Quantum Yield: 0.90–0.95 post-hydrolysis, comparable to fluorescein .
Mechanism of Action and Applications
Enzymatic Activation
4-Aminofluorescein diacetate is non-fluorescent until intracellular esterases hydrolyze the acetate groups, yielding 4-aminofluorescein. The reaction proceeds as:
The amino group stabilizes the fluorescein dianion, enhancing fluorescence intensity at physiological pH .
Cell Viability Assays
Live cells retain hydrolyzed 4-aminofluorescein due to intact membranes, emitting green fluorescence (514 nm). Dead cells leak the product, showing reduced signal. When combined with propidium iodide (PI), dual staining allows viability quantification:
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Viable cells: Green fluorescence (4-aminofluorescein).
Comparative Analysis with Analogous Probes
Probe | λₑₘ (nm) | Application | Sensitivity to pH |
---|---|---|---|
Fluorescein diacetate | 517 | Viability, esterase activity | High (pKa 6.4) |
DAF-2 DA | 515 | NO detection | Moderate |
4-Aminofluorescein DA | 514 | Hypothetical: Viability, NO | Low (pKa ~5.8) |
The amino group in 4-aminofluorescein diacetate may reduce pH sensitivity, making it suitable for acidic microenvironments (e.g., lysosomes) .
Challenges and Future Directions
Synthesis Optimization
Current methods for aminofluoresceins yield mixtures of 4-, 5-, and 6-isomers. Selective nitration/amination at the 4-position requires precise control of reaction conditions, such as:
Expanding Applications
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